3-(苯磺酰基)丙烯腈

描述

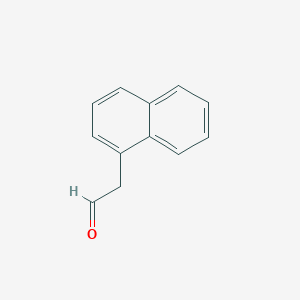

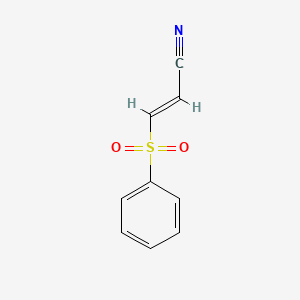

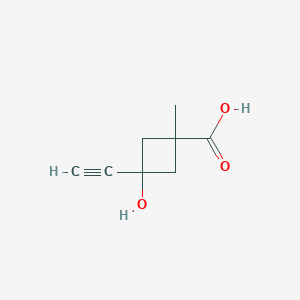

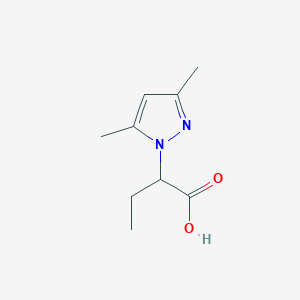

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with the CAS Number: 1424-51-7 and Molecular Weight: 193.23 . It has the IUPAC Name (2E)-3-(phenylsulfonyl)-2-propenenitrile . It is stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)acrylonitrile and its derivatives has been a subject of research. For instance, the N-alkylation of 2- and 3-phenylsulfonylindoles under various conditions and the subsequent removal of the activating phenylsulfonyl group by reductive desulfonylation using Raney nickel leads to N-alkylindoles in high yield .Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfonyl)acrylonitrile is represented by the Linear Formula: C9H7NO2S . The Inchi Code for this compound is 1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ .Chemical Reactions Analysis

The chemical reactions involving 3-(Phenylsulfonyl)acrylonitrile are complex and varied. For example, the cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .科学研究应用

1. 吡唑和吡唑啉的合成

3-(苯磺酰基)丙烯腈用于吡唑和吡唑啉的合成。例如,它与二苯基重氮甲烷反应,导致形成各种吡唑啉。这些吡唑啉在进一步处理后,转化为 4-取代 3,3-二苯基-3H-吡唑,在有机合成中具有潜在应用 (Vasin 等人,2015 年)。

2. 抗癌治疗剂的开发

3-(苯磺酰基)丙烯腈衍生物的一个重要应用是在癌症治疗中。由它合成的化合物已显示出诱导癌细胞凋亡的功效,尤其是在腹腔内癌症的情况下。这为开发新的治疗方法提供了潜力,这些方法可以补充癌症的手术切除 (Shen 等人,2015 年)。

3. 在聚合物合成和表征中的作用

在聚合物科学中,3-(苯磺酰基)丙烯腈用于聚合物的合成和表征。它有助于制造具有可调性质的聚合物纳米粒子,包括正电荷和负电荷,在药物输送系统中具有应用 (Sahiner 和 Ilgin,2010 年)。

4. 亲电取代反应

该化合物在各种亲电取代反应中发挥作用。它通过与不同试剂的反应用于合成多种有机化合物,从而产生具有在药物化学和材料科学中潜在应用的新型有机分子 (Karp 等人,2017 年)。

5. 机制基础抑制剂的合成

它还参与细菌酶的机制基础抑制剂的合成。例如,3-(苯磺酰基)丙烯腈的衍生物已被用于抑制金黄色葡萄球菌短肽酶 SrtA 同工型,突出了其在抗菌剂和抗毒力剂开发中的潜力 (Kudryavtsev 等人,2009 年)。

安全和危害

The safety information for 3-(Phenylsulfonyl)acrylonitrile indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

作用机制

Mode of Action

It’s possible that it interacts with its targets through a process similar to other sulfonyl compounds, which often act as inhibitors or activators of certain enzymes or receptors .

Biochemical Pathways

Sulfonyl compounds often play a role in various biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.43, which may influence its distribution within the body .

Result of Action

Based on its predicted high gi absorption and bbb permeability, it could potentially exert effects on both peripheral and central targets .

属性

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1424-51-7 | |

| Record name | Acrylonitrile, 3-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)